molecular formula C6H11ClN4 B2856000 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride CAS No. 1909337-05-8

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride

Cat. No. B2856000
CAS RN: 1909337-05-8
M. Wt: 174.63
InChI Key: IGUJBIGZJQPOLM-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride involves the inhibition of various enzymes and proteins that are involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various kinases, which are involved in the regulation of cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory effects, which are mediated through the inhibition of COX-2 activity. Additionally, it has been shown to have anti-cancer effects, which are mediated through the inhibition of various kinases involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride in lab experiments include its unique properties and potential as a therapeutic agent. However, there are also limitations to its use, including the need for specialized equipment and expertise, as well as the potential for toxicity and side effects.

Future Directions

There are many potential future directions for the study of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride. These include further studies into its potential as a therapeutic agent for various diseases, as well as the development of new synthesis methods and modifications to its chemical structure to improve its efficacy and reduce toxicity. Additionally, further studies into its mechanism of action and cellular targets could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 2-aminopyridine with hydrazine hydrate, followed by the addition of various reagents to form the final product.

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential as an anti-viral agent, with promising results.

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-6-8-5-3-1-2-4-10(5)9-6;/h1-4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUJBIGZJQPOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=N2)N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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